2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole
Overview
Description
2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole, also known as MMI, is a benzimidazole derivative that has been used extensively in scientific research. This compound is known for its pharmacological properties, which make it a useful tool for studying various biological processes.
Scientific Research Applications
Corrosion Inhibition
2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole and its derivatives have been investigated for their potential as corrosion inhibitors. A study explored the effectiveness of these compounds in protecting mild steel against corrosion in acidic environments. The results suggested that these inhibitors are highly efficient, increasing their protective capability with rising concentrations, and adhere to the steel surface according to the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).
Anticancer Properties
Research has identified certain benzimidazole derivatives, including those related to this compound, as possessing anticancer activities. For instance, studies have shown these compounds to exhibit cytotoxic effects on cancer cells, highlighting their potential as therapeutic agents in cancer treatment (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Structural and Spectroscopic Studies
Extensive structural and spectroscopic studies on benzimidazole derivatives, including those structurally similar to this compound, have been conducted. These studies involve detailed analyses using techniques like X-ray diffraction, HRMS, and NMR spectroscopy, providing insights into their molecular structures and properties (Saral, Özdamar, & Uçar, 2017).
Molecular Docking and Stability Analysis
Benzimidazole derivatives, including this compound, have been the subject of molecular docking and stability analysis studies. These studies aim to understand their interaction mechanisms with biological targets, particularly for potential anticancer applications. Computational methods like density functional theory and molecular docking techniques have been employed to explore the stability, conformation, and binding affinities of these compounds (Karayel, 2021).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14-6-4-3-5-13(14)16-15(17)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIPJPQHLYRKSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355634 | |
Record name | BAS 03430128 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2620-82-8 | |
Record name | BAS 03430128 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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